molecular formula C14H25NO2 B14230978 2-acetyl-N,N,3-trimethylnon-2-enamide CAS No. 827574-22-1

2-acetyl-N,N,3-trimethylnon-2-enamide

Cat. No.: B14230978
CAS No.: 827574-22-1
M. Wt: 239.35 g/mol
InChI Key: ORLQLECKLQNZQJ-UHFFFAOYSA-N
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Description

2-acetyl-N,N,3-trimethylnon-2-enamide is a chemical compound with the molecular formula C14H25NO2. It is known for its unique structure and properties, which make it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2-acetyl-N,N,3-trimethylnon-2-enamide involves several steps. One common synthetic route includes the acetylation of N,N,3-trimethylnon-2-enamide under controlled conditions. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or triethylamine to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

2-acetyl-N,N,3-trimethylnon-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-acetyl-N,N,3-trimethylnon-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

2-acetyl-N,N,3-trimethylnon-2-enamide can be compared with other similar compounds, such as:

Properties

CAS No.

827574-22-1

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

2-acetyl-N,N,3-trimethylnon-2-enamide

InChI

InChI=1S/C14H25NO2/c1-6-7-8-9-10-11(2)13(12(3)16)14(17)15(4)5/h6-10H2,1-5H3

InChI Key

ORLQLECKLQNZQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C(=O)C)C(=O)N(C)C)C

Origin of Product

United States

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